molecular formula C20H16N2O2S2 B11696576 (5Z)-3-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11696576
M. Wt: 380.5 g/mol
InChI Key: XKDANAWHQFOUBK-WQRHYEAKSA-N
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Description

The compound (5Z)-3-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxyphenyl group, and an indole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-methoxybenzaldehyde, 1-methylindole-3-carbaldehyde, and thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol or thioether.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent due to its bioactive properties.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its potential anticancer activity could be due to the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(4-hydroxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(4-chlorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-3-(4-meth

Properties

Molecular Formula

C20H16N2O2S2

Molecular Weight

380.5 g/mol

IUPAC Name

(5Z)-3-(4-methoxyphenyl)-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H16N2O2S2/c1-21-12-13(16-5-3-4-6-17(16)21)11-18-19(23)22(20(25)26-18)14-7-9-15(24-2)10-8-14/h3-12H,1-2H3/b18-11-

InChI Key

XKDANAWHQFOUBK-WQRHYEAKSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)OC

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)OC

Origin of Product

United States

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